{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Description
Properties
IUPAC Name |
N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNFOLBRZXMDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN2C=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547089-77-9 | |
| Record name | ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of imidazo[1,2-a]pyridine derivatives typically proceeds via multi-step reactions involving:
- Cyclization : Formation of the imidazo[1,2-a]pyridine core by cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes.
- Functionalization : Introduction of substituents on the nitrogen or carbon atoms of the ring, such as methylamine groups, through alkylation or reductive amination.
For {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine, the key step involves attaching the methylaminomethyl group at the 7-position of the tetrahydroimidazo[1,2-a]pyridine scaffold.
Specific Preparation Approaches
Cyclization to Form the Tetrahydroimidazo[1,2-a]pyridine Core
- Starting from 2-aminopyridine or its saturated analogs, cyclization with appropriate halogenated carbonyl compounds (e.g., α-chloroketones) under basic conditions yields the imidazo[1,2-a]pyridine ring.
- The tetrahydro version (5H,6H,7H,8H) indicates partial saturation of the pyridine ring, which can be achieved by hydrogenation or using saturated starting materials.
Introduction of the Methylaminomethyl Group
- The methylaminomethyl substituent can be introduced via alkylation of the nitrogen atom or via reductive amination of an aldehyde intermediate at the 7-position.
- For example, a 7-formyl derivative of the imidazo[1,2-a]pyridine can be reacted with methylamine under reductive amination conditions (using reducing agents like sodium cyanoborohydride) to afford the methylaminomethyl substituent.
Representative Synthetic Route (Inferred)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-aminopyridine + α-haloketone, base, solvent | Formation of imidazo[1,2-a]pyridine core |
| 2 | Partial Saturation | Catalytic hydrogenation (Pd/C, H2) | Formation of tetrahydroimidazo[1,2-a]pyridine |
| 3 | Formylation | Vilsmeier-Haack or other formylation methods | Introduction of aldehyde at 7-position |
| 4 | Reductive Amination | Methylamine + reducing agent (NaBH3CN) | Formation of methylaminomethyl substituent at 7-position |
This sequence aligns with general synthetic practices for related heterocyclic amines and is consistent with the structural requirements of the target compound.
Experimental Notes and Optimization
- pH Control : During extraction and purification, adjusting pH to neutral (around 7) with ammonium hydroxide is recommended to optimize extraction efficiency and compound stability.
- Solvent Choice : Dichloromethane (CH2Cl2) is commonly used for extraction of organic intermediates.
- Yields : Yields for such multi-step syntheses can vary; related imidazo[1,2-a]pyridine derivatives show yields ranging from moderate to good (30–70%) depending on substituents and reaction conditions.
Analytical Data for Characterization
| Parameter | Data |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine |
| SMILES | CNCC1CCN2C=CN=C2C1 |
| Standard InChI | InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3 |
| Purification Methods | Extraction, crystallization, chromatography |
| Spectroscopic Techniques | 1H NMR, 13C NMR, IR, Mass Spectrometry |
These data assist in confirming the identity and purity of the synthesized compound.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Cyclization | Condensation of 2-aminopyridine + α-haloketone | Base (e.g., K2CO3), solvent (ethanol, DMF) | Forms imidazo[1,2-a]pyridine core |
| Partial Saturation | Catalytic hydrogenation | Pd/C catalyst, H2 gas | Saturates pyridine ring to tetrahydro form |
| Functionalization | Formylation at 7-position | POCl3/DMF (Vilsmeier-Haack reagent) | Introduces aldehyde group |
| Reductive Amination | Reaction with methylamine + reducing agent | Methylamine, NaBH3CN or similar | Converts aldehyde to methylaminomethyl group |
| Purification | Extraction, washing, crystallization | pH adjustment with ammonium hydroxide, CH2Cl2 extraction | Ensures compound purity |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Center
The methylamine group undergoes characteristic nucleophilic reactions:
-
Alkylation/Protonation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
Example :Reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C .
-
Sulfonylation : Forms sulfonamide derivatives with methanesulfonyl chloride:
Requires base (e.g., triethylamine) to neutralize HCl.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, DMF, 80°C | Quaternary salt | 75–85% | |
| Sulfonylation | CH₃SO₂Cl, Et₃N, THF | Sulfonamide | 68% |
Electrophilic Aromatic Substitution (EAS)
The imidazo[1,2-a]pyridine core undergoes EAS at electron-rich positions (C-2 and C-3):
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at C-3 .
-
Halogenation : Bromination with Br₂/FeBr₃ occurs regioselectively at C-2 .
Mechanistic Insight :
The fused imidazole ring enhances electron density at C-2/C-3, directing electrophiles to these positions. Steric hindrance from the methylamine group slightly modulates reactivity .
Copper-Catalyzed Oxidative Coupling
Reacts with arylboronic acids under Cu(I) catalysis to form biaryl derivatives:
Yields range from 60–78% in aerobic conditions .
Palladium-Mediated C–H Functionalization
Participates in Pd(II)-catalyzed C–H alkylation using alkyl bromides:
Requires norbornene as a transient mediator .
| Catalyst | Substrate | Product | Efficiency | Source |
|---|---|---|---|---|
| CuI | Arylboronic acid | Biaryl | 72% | |
| Pd(OAc)₂ | Alkyl bromide | Alkylated derivative | 65% |
Cyclization and Ring Expansion
-
Formation of Tricyclic Derivatives : Reacts with α,β-unsaturated ketones via Michael addition followed by cyclization to yield fused imidazo-quinoline systems .
-
Photochemical Rearrangement : UV irradiation induces ring expansion to form seven-membered azepine analogs .
Example :
Redox Reactions
-
Oxidation : Tertiary amine oxidizes to N-oxide using m-CPBA:
Confirmed by FT-IR (N–O stretch at 950 cm⁻¹).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole.
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Antitumor Activity : Recent studies have demonstrated that derivatives of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine exhibit significant antitumor efficacy. For instance, a study reported a tumor growth inhibition rate of 77.7% when used in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies. This suggests potential applications in cancer therapy.
ENPP1 Inhibition : The compound has been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial in the cGAS-STING pathway involved in immune response modulation. This inhibition can enhance immune responses in cancer treatments by promoting the expression of downstream target genes like IFNB1 and CXCL10.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Appropriate precursors undergo cyclization under specific conditions to form the imidazo[1,2-a]pyridine core.
- Functionalization Steps : Subsequent steps introduce the methanamine group to yield the final product.
These synthetic pathways are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antitumor Efficacy : In vivo studies showed that compounds similar to this compound significantly inhibited tumor growth when combined with immune checkpoint inhibitors. This combination therapy approach represents a promising avenue for enhancing cancer treatment efficacy.
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects. For example, studies have indicated that it modulates immune responses through specific molecular interactions that could be leveraged for therapeutic outcomes in oncology.
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-Ylmethyl vs. 6-Ylmethyl Derivatives
Key differences arise from the substituent position on the imidazo[1,2-a]pyridine scaffold:
Key Observations :
- The 2-ylmethyl and 6-ylmethyl isomers share identical molecular formulas and weights, differing only in substituent position.
- Synthetic routes for these analogs involve imidazo[1,2-a]pyridine intermediates, but regioselectivity must be carefully controlled to avoid cross-isomer formation .
- The 7-ylmethyl derivative’s biological activity (e.g., receptor binding or metabolic stability) may differ due to steric and electronic effects of the substituent position.
Comparison with Other Imidazo-Pyridine Derivatives
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine Dihydrochloride (CAS 1417635-70-1)
- Structure : Contains an imidazo[1,5-a]pyridine core (different ring fusion) with an amine at the 7-position.
- Molecular Formula : C₇H₁₃Cl₂N₃ (vs. C₉H₁₅N₃ for the target compound).
- Applications : Used as a research compound, highlighting the pharmacological relevance of imidazo-pyridines.
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride (CAS 2044713-61-1)
- Molecular Weight : Higher (237.72 g/mol) due to the phenyl group, compared to 165.24 for the methylamine-substituted target.
Substituent Effects on Physicochemical Properties
- Methyl vs. Phenyl Groups : The methylamine substituent in the target compound likely improves solubility in polar solvents compared to bulky phenyl derivatives .
- Halogenated Derivatives : Fluorinated analogs (e.g., 6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride, CAS 1933473-70-1) exhibit modified electronic profiles, enhancing metabolic stability .
Biological Activity
The compound {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl)methyl(methyl)amine
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrated submicromolar inhibitory activity against various tumor cell lines. The most potent compound in this series exhibited IC50 values ranging from 0.09 μM to 0.43 μM across different cancer types .
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity. A comprehensive review indicated that these compounds possess antibacterial and antifungal properties that can be utilized in treating infections caused by resistant strains .
Neuropharmacological Effects
The imidazo[1,2-a]pyridine scaffold has been associated with anticonvulsant and analgesic effects. Research indicates that derivatives can modulate neurotransmitter systems effectively .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine core significantly influence biological activity. For example:
- Substituents : The introduction of various alkyl or aryl groups at specific positions enhances potency against cancer cell lines.
- Functional Groups : The presence of amine or hydroxyl groups contributes to improved solubility and bioavailability .
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives against HCC827 (human lung cancer) cells. The study found that certain compounds induced apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. Several compounds exhibited significant inhibition zones in agar diffusion assays .
Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Activity Type | Compound Example | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anticancer | 6-(imidazo[1,2-a])quinazoline | 0.09 - 0.43 | Effective against multiple lines |
| Antibacterial | Various derivatives | Varies | Effective against resistant strains |
| Anticonvulsant | Selected derivatives | Not specified | Modulates neurotransmitter systems |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine derivatives?
- A solvent-free cyclization approach is often used, starting from substituted 4,5-dihydro-1H-imidazol-2-amine hydrobromides (e.g., compounds 3a–3h ). These are reacted with ethyl ethoxymethylenecyanoacetate (EMCA) in the presence of triethylamine (Et₃N) to form intermediates, followed by HCl-mediated cyclization at 120–140°C . Purification involves preparative thin-layer chromatography (TLC) and methanol extraction, though transesterification side reactions may occur during isolation, yielding mixed ethyl/methyl esters .
Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?
- Comprehensive NMR spectroscopy (¹H, ¹³C, HSQC, HMBC, DQF-COSY) is critical. For example, HMBC correlations between H-2 and aromatic substituents on N-1 help confirm regiochemistry, while HSQC assigns protons to carbons. DFT calculations (e.g., B3LYP/6-31G(d,p)) validate NMR chemical shifts and structural assignments .
Q. What are the key stability considerations for imidazo[1,2-a]pyridine derivatives during storage?
- Derivatives with ester groups (e.g., ethyl/methyl esters) may undergo transesterification under acidic or basic conditions. Storage in inert atmospheres at low temperatures (-20°C) is recommended to minimize degradation. Hydroscopic compounds should be stored with desiccants .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[1,2-a]pyridine synthesis be addressed?
- Regioselectivity is influenced by substituent electronic effects. For example, electron-withdrawing groups on the aryl ring favor cyclization at specific positions. HMBC and NOESY NMR experiments, combined with DFT modeling, resolve ambiguities in tautomer/regioisomer formation .
Q. What computational methods are effective for validating NMR assignments of complex imidazo[1,2-a]pyridine derivatives?
- DFT-based NMR prediction (e.g., B3LYP/6-31G(d,p)) accurately matches experimental ¹H/¹³C shifts. For instance, discrepancies in C-5/C-6 assignments due to missing HMBC correlations can be resolved by comparing computed vs. observed shifts .
Q. How should contradictory mass spectrometry (MS) data be interpreted for imidazo[1,2-a]pyridines?
- Fragmentation patterns vary based on substituents. For ethyl esters, dominant [M-H]⁻ ions are observed, while methyl esters show different cleavage pathways. High-resolution MS (HRMS) and isotopic labeling help distinguish between isobaric species .
Q. What strategies mitigate transesterification during purification of ester-containing derivatives?
- Avoid methanol during extraction if ethyl esters are desired. Use neutral pH conditions and rapid isolation techniques (e.g., flash chromatography instead of prolonged TLC). Transesterification extent correlates with substituent steric effects—bulky groups reduce methanol incorporation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data for imidazo[1,2-a]pyridines?
- Variations often arise from polymorphic forms or solvent inclusion. Cross-validate using differential scanning calorimetry (DSC) and powder XRD. For spectral mismatches, ensure consistent NMR acquisition parameters (e.g., solvent, temperature) and compare with DFT-predicted shifts .
Q. Why do similar imidazo[1,2-a]pyridine derivatives exhibit divergent biological activities?
- Subtle structural changes (e.g., trifluoromethyl vs. methyl groups) alter electronic properties and binding affinities. Molecular docking studies and quantitative structure-activity relationship (QSAR) models can rationalize these differences .
Methodological Tables
Table 1. Key NMR Assignments for Imidazo[1,2-a]pyridines
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-2 | 7.2–7.5 | 115–120 | C-4, C-8a, N-1 substituent |
| H-3 | 6.8–7.1 | 105–110 | C-5, C-7 |
| C-8a | 155–160 | – | H-2, H-3 |
Table 2. Common Side Reactions in Synthesis
| Reaction Step | Side Reaction | Mitigation Strategy |
|---|---|---|
| Cyclization | Transesterification | Use ethanol instead of methanol |
| Purification | Silica-induced degradation | Neutralize silica with NH₃ before use |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
